Benzyl 3-oxopropylcarbamate
Overview
Description
Benzyl 3-oxopropylcarbamate is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties. While the provided papers do not directly discuss Benzyl 3-oxopropylcarbamate, they do provide insights into related compounds and reactions that can be extrapolated to understand the synthesis, molecular structure, and reactivity of similar benzyl carbamate compounds.
Synthesis Analysis
The synthesis of related benzyl carbamate compounds involves various strategies. For instance, the enantioselective synthesis of a benzyl carbamate using an iodolactamization as a key step is described, which could be relevant for the synthesis of Benzyl 3-oxopropylcarbamate . Additionally, the generation of lithiated benzyl carbamates using chiral diamines and their application in asymmetric synthesis provides insight into the synthetic versatility of benzyl carbamates .
Molecular Structure Analysis
The molecular structure of benzyl carbamates can be complex and configurationally labile. Quantum chemical investigations, such as those performed on lithiated O-benzyl carbamates, can provide insights into the equilibrium of diastereomers and the absolute configurations of the products . This type of analysis is crucial for understanding the stereochemistry of Benzyl 3-oxopropylcarbamate.
Chemical Reactions Analysis
Benzyl carbamates can undergo various chemical reactions. For example, the palladium-catalyzed endo-mode oxidative cyclization of 3-(3'-alkenyl)indoles to construct the benzene ring in carbazoles demonstrates the reactivity of benzyl-containing compounds under mild conditions . The domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones to form a cyclopenta[c]carbazole framework also illustrates the potential for complex transformations involving benzyl carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates can be influenced by their molecular structure. For instance, the luminescent properties of yttrium benzene dicarboxylates, while not benzyl carbamates, suggest that the electronic structure of benzene-related compounds can lead to interesting optical properties . Theoretical studies, such as those on O-ethyl benzoylthiocarbamate, can provide valuable information on the vibrational spectra and molecular geometry, which are important for understanding the physical properties of benzyl carbamates .
Scientific Research Applications
Pharmaceutical Intermediate Production
- Pharmaceutical Synthesis : Benzyl 3-oxopropylcarbamate derivatives are key intermediates in synthesizing pharmaceutically active compounds, such as HIV protease inhibitors. A study by Pollet et al. (2009) highlights the conversion of a traditional batch process to a continuous flow system for producing (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, an important diazoketone pharmaceutical intermediate (Pollet et al., 2009).
Antitubercular Agents
- Antibacterial Activity : Research by Cheng et al. (2019) found that certain (3-benzyl-5-hydroxyphenyl)carbamates exhibit strong inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents (Cheng et al., 2019).
Environmental Impact
- Transformation in Wastewater : Kaiser et al. (2014) explored the biodegradation of carbamazepine and its metabolites, including derivatives of benzyl carbamates, in wastewater treatment. Their study helps in understanding the environmental fate of these compounds (Kaiser et al., 2014).
Chemical Synthesis
- Pyrolysis Studies : Tanaka et al. (1982) investigated the pyrolysis of benzyl oxazolecarbamates, which could have implications in synthetic chemistry and material science (Tanaka et al., 1982).
Cholinesterase Inhibition
- Enzyme Inhibition : A study by Bąk et al. (2019) revealed that benzene-based carbamates, including benzyl carbamates, can inhibit cholinesterase enzymes, which might have implications in treating neurological disorders (Bąk et al., 2019).
Sunscreen Absorption and Effects
- Skin Absorption : Research by Gonzalez et al. (2006) and Downs et al. (2016) showed the absorption and potential toxic effects of benzophenone-3, a compound related to benzyl carbamates, in sunscreens (Gonzalez et al., 2006); (Downs et al., 2016).
Catalysis
- Catalytic Applications : Zhang et al. (2007) explored the gold(I)-catalyzed hydroamination of allenes, involving benzyl carbamate compounds, which is significant in catalytic chemistry (Zhang et al., 2007).
Kinetics and Absorption
- Absorption Kinetics : Studies by Ballard et al. (1967) and Morrison et al. (2017) have investigated the absorption kinetics of benzyl alcohol, providing insights into how benzyl carbamate derivatives might be absorbed and metabolized (Ballard et al., 1967); (Morrison et al., 2017).
Histamine Receptor Research
- Receptor Agonists : Wijtmans et al. (2008) developed 4-benzyl-1H-imidazoles with oxazoline termini as histamine H3 receptor agonists, showcasing another potential therapeutic application of benzyl carbamates (Wijtmans et al., 2008).
Environmental Contamination
- Contamination Studies : Liao and Kannan (2014) examined the occurrence of benzophenone-type UV filters in personal care products, highlighting environmental concerns related to derivatives of benzyl carbamates (Liao & Kannan, 2014).
Safety And Hazards
Benzyl 3-oxopropylcarbamate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
benzyl N-(3-oxopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMOZOQTXKMYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439249 | |
Record name | Benzyl 3-oxopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxopropylcarbamate | |
CAS RN |
65564-05-8 | |
Record name | Benzyl 3-oxopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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